molecular formula C21H17N5O2S2 B14086299 8-(1,3-benzothiazol-2-ylsulfanyl)-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

8-(1,3-benzothiazol-2-ylsulfanyl)-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14086299
M. Wt: 435.5 g/mol
InChI Key: AGBCGWZNIDJFPL-UHFFFAOYSA-N
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Description

8-(1,3-benzothiazol-2-ylsulfanyl)-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that features a benzothiazole moiety linked to a purine scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1,3-benzothiazol-2-ylsulfanyl)-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione typically involves the condensation of 2-aminobenzenethiol with a suitable aldehyde or ketone, followed by cyclization. The reaction conditions often include the use of a copper catalyst and a ligand-free environment to facilitate the formation of the benzothiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale condensation reactions using automated reactors. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

8-(1,3-benzothiazol-2-ylsulfanyl)-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

8-(1,3-benzothiazol-2-ylsulfanyl)-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-(1,3-benzothiazol-2-ylsulfanyl)-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction or interference with metabolic processes .

Properties

Molecular Formula

C21H17N5O2S2

Molecular Weight

435.5 g/mol

IUPAC Name

8-(1,3-benzothiazol-2-ylsulfanyl)-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

InChI

InChI=1S/C21H17N5O2S2/c1-12-7-9-13(10-8-12)11-26-16-17(25(2)19(28)24-18(16)27)23-20(26)30-21-22-14-5-3-4-6-15(14)29-21/h3-10H,11H2,1-2H3,(H,24,27,28)

InChI Key

AGBCGWZNIDJFPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2SC4=NC5=CC=CC=C5S4)N(C(=O)NC3=O)C

Origin of Product

United States

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